![molecular formula C14H19ClN2O B4654119 N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide](/img/structure/B4654119.png)
N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide
Overview
Description
N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide, also known as BCA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BCA is a member of the acetamide class of compounds and is a derivative of piperidine.
Mechanism of Action
The exact mechanism of action of N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide is not fully understood. However, it is believed that N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide acts on the GABAergic system in the brain. N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has an inhibitory effect on the nervous system. This may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide has been found to increase the levels of GABA in the brain, decrease the levels of dopamine and serotonin, and increase the levels of norepinephrine. N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide has also been found to inhibit the growth of cancer cells and modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide in lab experiments is its relatively low toxicity. N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide has been shown to have low toxicity in animal models, which makes it a safer option for research. However, one of the limitations of using N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of anxiety and depression. Further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide and its effects on the GABAergic system. Another area of interest is its potential as an anticancer agent. More research is needed to determine the efficacy of N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide in inhibiting the growth of cancer cells. Additionally, research on the immune-modulating effects of N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide could lead to the development of new immunotherapies.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer, and immunology. In neuroscience, N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer, N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide has been found to inhibit the growth of certain cancer cells. In immunology, N-(4-chlorobenzyl)-2-(1-piperidinyl)acetamide has been studied for its potential to modulate the immune response.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-13-6-4-12(5-7-13)10-16-14(18)11-17-8-2-1-3-9-17/h4-7H,1-3,8-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGZMOPTEVHMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(piperidin-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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